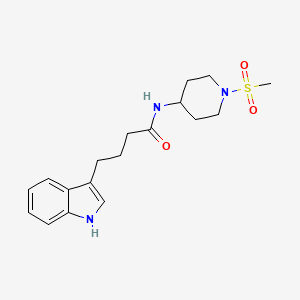

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide

Description

4-(1H-Indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide is a synthetic compound featuring a butanamide backbone linking an indole moiety to a methylsulfonyl-substituted piperidine ring. This structure combines key pharmacophores: the indole group, known for its role in neurotransmitter mimicry (e.g., serotonin), and the piperidine ring, a common scaffold in central nervous system (CNS)-targeting drugs .

Properties

Molecular Formula |

C18H25N3O3S |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)-N-(1-methylsulfonylpiperidin-4-yl)butanamide |

InChI |

InChI=1S/C18H25N3O3S/c1-25(23,24)21-11-9-15(10-12-21)20-18(22)8-4-5-14-13-19-17-7-3-2-6-16(14)17/h2-3,6-7,13,15,19H,4-5,8-12H2,1H3,(H,20,22) |

InChI Key |

OCOXFCUOTYYZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)CCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

Attachment of the Butanamide Moiety: The butanamide moiety can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.

Substitution: The indole nitrogen can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: N-substituted indole derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent for various diseases, including diabetes and cancer.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights critical differences between the target compound and its analogues:

Functional Group Impact

- Methylsulfonyl vs. Hydroxyl : The methylsulfonyl group in the target compound likely enhances membrane permeability compared to the hydroxyl group in N-hydroxy-4-(1H-indol-3-yl)butanamide . However, the hydroxyl group may improve aqueous solubility, making it advantageous for oral bioavailability.

- Piperidine vs. Piperazine: Piperidine (6-membered ring with one nitrogen) in the target compound differs from piperazine (6-membered ring with two nitrogens) in derivatives described by Labanauskas et al. . 5-HT1D).

Pharmacological Activity

- Piperazine Derivatives : Explicitly reported as dopamine D4 and 5-HT1D agonists, with hydroxamic acid variants showing enhanced blood-brain barrier penetration .

- N-Benzyl Analogues (e.g., (Iso)butyryl-F-fentanyl) : These fentanyl-related compounds in may bind opioid receptors, highlighting the structural versatility of the butanamide-piperidine scaffold for diverse receptor targets .

Biological Activity

The compound 4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide is a synthetic derivative of indole and piperidine, which has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide can be described by the following structural formula:

Molecular Formula : CHNOS

Molecular Weight : 296.40 g/mol

The compound features an indole ring, a piperidine moiety, and a butanamide side chain, which contribute to its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various receptors in the central nervous system. Preliminary studies suggest that it may act as a modulator of opioid receptors , influencing pain perception and possibly exhibiting analgesic properties.

Pharmacological Effects

- Analgesic Activity :

- Immunomodulatory Effects :

- Neuropharmacological Effects :

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of a compound structurally related to 4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide in male CD1 mice. The results indicated that doses between 0.25 to 0.50 mg/kg significantly increased tail flick latency, suggesting enhanced pain threshold .

Case Study 2: Immunomodulatory Response

In another study focusing on fentanyl-related compounds, administration of OHM3295 (a structural analog) at varying doses showed an augmentation of splenic NK cell activity, indicating a potential for immune enhancement through receptor modulation .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Molecular Weight | Primary Activity |

|---|---|---|---|

| 4-(1H-indol-3-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)butanamide | Structure | 296.40 g/mol | Analgesic, Immunomodulatory |

| Fentanyl | Structure | 336.47 g/mol | Analgesic |

| OHM3295 | Structure | 312.43 g/mol | Analgesic, Immunomodulatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.